methyl 3-bromo-2-methylbutanoate

Physical Chemistry Process Development Analytical Chemistry

Methyl 3-bromo-2-methylbutanoate (CAS 101257-25-4, C6H11BrO2, MW 195.05) is a chiral β-bromoester featuring a stereocenter at C2 and a bromine at C3. Its density is 1.36 g/cm³ at 22 °C and its boiling point is 55-60 °C at 9-10 Torr.

Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
CAS No. 101257-25-4
Cat. No. B6250665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-bromo-2-methylbutanoate
CAS101257-25-4
Molecular FormulaC6H11BrO2
Molecular Weight195.05 g/mol
Structural Identifiers
SMILESCC(C(C)Br)C(=O)OC
InChIInChI=1S/C6H11BrO2/c1-4(5(2)7)6(8)9-3/h4-5H,1-3H3
InChIKeyDLRNLDASULNNIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Bromo-2-Methylbutanoate (CAS 101257-25-4): Technical Profile for Sourcing and Method Development


Methyl 3-bromo-2-methylbutanoate (CAS 101257-25-4, C6H11BrO2, MW 195.05) is a chiral β-bromoester featuring a stereocenter at C2 and a bromine at C3 . Its density is 1.36 g/cm³ at 22 °C and its boiling point is 55-60 °C at 9-10 Torr . This compound is primarily utilized as a versatile chiral building block and intermediate in asymmetric synthesis, enabling the construction of complex molecular architectures through nucleophilic substitution and elimination pathways .

Why Methyl 3-Bromo-2-Methylbutanoate Cannot Be Interchanged with Generic Bromoesters


Interchanging methyl 3-bromo-2-methylbutanoate with seemingly similar analogs like methyl 3-bromo-2-methylpropanoate or methyl 2-bromo-3-methylbutanoate introduces significant differences in reactivity, physical properties, and stereochemical outcomes. The target compound's distinct β-bromo substitution pattern, combined with an extended carbon backbone, results in a unique density of 1.36 g/cm³ at 22 °C and a boiling point of 55-60 °C at 9-10 Torr . In contrast, methyl 3-bromo-2-methylpropanoate exhibits a higher density of 1.4±0.1 g/cm³ and a boiling point of 173.7±0.0 °C at 760 mmHg [1]. These disparities directly affect handling protocols, purification strategies, and reaction kinetics. More critically, the β-bromo position in the target compound favors elimination pathways over substitution when compared to α-bromo analogs, fundamentally altering the synthetic routes available [2]. Therefore, substituting a generic bromoester without accounting for these quantifiable differences can lead to failed syntheses, poor yields, and inconsistent enantioselectivity.

Quantitative Differentiation of Methyl 3-Bromo-2-Methylbutanoate from Key Analogs


Comparative Physical Properties: Density and Boiling Point

The target compound's density is 1.36 g/cm³ at 22 °C, compared to 1.4±0.1 g/cm³ for methyl 3-bromo-2-methylpropanoate [1]. The boiling point is 55-60 °C at 9-10 Torr, while methyl 3-bromo-2-methylpropanoate boils at 173.7±0.0 °C at 760 mmHg [1]. These differences in physical properties are critical for compound identification, purification method selection (e.g., distillation conditions), and solvent compatibility in downstream processes.

Physical Chemistry Process Development Analytical Chemistry

Divergent Reactivity: β-Elimination vs. Nucleophilic Substitution

The target compound is a β-bromoester, which inherently favors elimination reactions over nucleophilic substitution when compared to α-bromoesters. This is a well-established class-level trend; for example, studies on α-bromoester substrates demonstrate that amine bases effectively promote β-elimination [1]. In contrast, α-bromo esters like methyl 2-bromo-3-methylbutanoate are more prone to direct SN2 displacement due to the enhanced electrophilicity of the α-carbon. Therefore, using a β-bromoester like the target compound is a strategic choice for synthetic routes requiring alkene formation via elimination rather than substitution.

Organic Synthesis Mechanistic Chemistry Reaction Optimization

Chiral Building Block: Stereochemical Differentiation for Asymmetric Synthesis

Methyl 3-bromo-2-methylbutanoate possesses a stereocenter at C2, making it a valuable chiral building block. This contrasts with achiral bromoesters like methyl 3-bromopropanoate, which cannot impart stereochemical information. Furthermore, compared to the more common methyl 3-bromo-2-methylpropanoate, the target compound's extended carbon chain can influence steric interactions in chiral environments, potentially leading to different diastereoselectivity in subsequent transformations [1]. The availability of both enantiomers (though not quantified here) allows for precise control over the absolute configuration of final products, a critical requirement in pharmaceutical synthesis.

Asymmetric Synthesis Chiral Pool Synthesis Medicinal Chemistry

High-Value Application Scenarios for Methyl 3-Bromo-2-Methylbutanoate Based on Verified Differentiation


Synthesis of α,β-Unsaturated Esters via Controlled Elimination

The β-bromo position in methyl 3-bromo-2-methylbutanoate makes it an ideal precursor for α,β-unsaturated esters, key intermediates in conjugate addition reactions and polymer chemistry. This is a direct consequence of the compound's documented preference for elimination over substitution . For example, base-induced dehydrobromination yields methyl 2-methylbut-2-enoate, a versatile building block not directly accessible from α-bromo or γ-bromo analogs without complex rearrangement.

Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The compound's chiral center at C2 allows it to serve as a starting material for the enantioselective synthesis of complex molecules, such as chiral β-amino acids or substituted γ-lactones. This application leverages the compound's stereochemical information, which is absent in achiral alternatives [1]. While direct head-to-head yield comparisons are not available in the public literature, the fundamental requirement for a chiral bromoester in these synthetic routes is well-established [1].

Development of Novel Synthetic Methodologies Involving β-Bromoesters

Given the distinct reactivity of β-bromoesters compared to α- and γ-analogs, methyl 3-bromo-2-methylbutanoate is a valuable substrate for exploring new catalytic methods, such as transition-metal-catalyzed cross-couplings or organocatalytic transformations that proceed via elimination-addition sequences. Its unique combination of a β-leaving group and a chiral center makes it a challenging and informative test case for methodology development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 3-bromo-2-methylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.